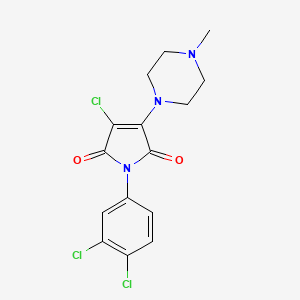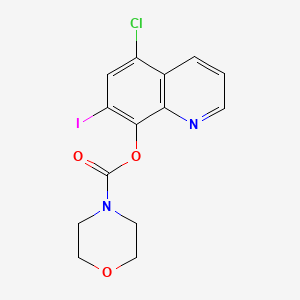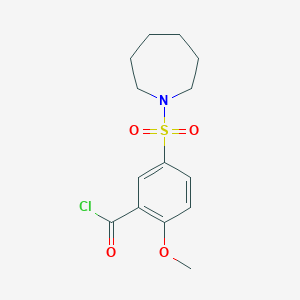![molecular formula C14H14N2S B12123583 Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- CAS No. 1171599-25-9](/img/structure/B12123583.png)
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- is a complex organic compound that features a quinoline ring system substituted with an ethyl and methyl group, and a thioether linkage to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the nitrile group, potentially leading to the formation of amines.
Substitution: The compound can participate in various substitution reactions, especially at the quinoline ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Various substituted quinoline and nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the thioether linkage may interact with thiol groups in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring system.
Thioethers: Compounds such as thioanisole and methylthioethanol.
Uniqueness
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- is unique due to its combination of a quinoline ring, thioether linkage, and acetonitrile group, which imparts distinct chemical and biological properties not found in simpler quinoline or thioether compounds.
This detailed article provides a comprehensive overview of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1171599-25-9 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2-(8-ethyl-2-methylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c1-3-11-5-4-6-12-13(17-8-7-15)9-10(2)16-14(11)12/h4-6,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
UCCFKGDOIAWOOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)
![N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide](/img/structure/B12123515.png)



![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123539.png)

![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)


![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12123577.png)
![4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide](/img/structure/B12123586.png)
![5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole](/img/structure/B12123588.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12123589.png)
